8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with a molecular weight of 212.05 . It has a solid physical form and is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , involves aromatic nucleophilic substitution . The process involves reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6BrN3 . It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazolo[4,3-a]quinoxaline derivatives have been found to react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 212.05 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 .Scientific Research Applications
Synthesis and Structural Characterization
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine and related compounds have been synthesized and structurally characterized. A study by El-Kurdi et al. (2021) demonstrated the efficient synthesis of triazolopyridines, including variants of the compound , using oxidative cyclization. These compounds were then characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction, providing detailed insights into their molecular structures (El-Kurdi et al., 2021).
Biological Activities and Applications
Research has also explored the biological activities of these compounds. For instance, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found that some derivatives displayed significant antifungal and insecticidal activities. This indicates potential applications in agriculture and pest control (Xu et al., 2017).
Chemical Properties and Reactions
The compound's chemical reactivity and applications in synthesis have been a focal point of research as well. Tang et al. (2014) studied the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to this compound. Their research highlights the compound's utility as a synthetic intermediate, especially for applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, showcasing its versatility in chemical synthesis (Tang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to interact with various targets such as c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit their effects through various mechanisms, such as positive allosteric modulation of gabaa receptor functioning .
Biochemical Pathways
Similar compounds have been found to affect pathways related to c-met/vegfr-2 kinases .
Pharmacokinetics
The pharmacokinetic properties of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine indicate that it has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Similar compounds have been found to exhibit antiproliferative activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK activity . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound has been shown to influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene transcription . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern influences its bioavailability and overall efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, it can be transported into the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity within the cell .
Properties
IUPAC Name |
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFCCIXSLDUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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